molecular formula C7H7N3OS B11908938 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11908938
M. Wt: 181.22 g/mol
InChI Key: TUIMYXLDKWBYTA-UHFFFAOYSA-N
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Description

2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 67831-83-8) is a heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₇H₇N₃OS, and it features a methylthio (-SMe) substituent at position 2 (Figure 1). Pyrrolo[2,3-d]pyrimidines are structurally analogous to nucleosides and antibiotics, making them pharmacologically significant . This scaffold is widely explored in drug discovery due to its versatility in substitutions at positions 2, 4, and 7, which modulate biological activity .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-methylsulfanyl-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-4H,1H3,(H,8,9,10,11)

InChI Key

TUIMYXLDKWBYTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=CC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final cyclization step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then methylated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for higher yields and purity, often using scalable reactions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.

    Cyclization: It can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often using catalysts like palladium.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues within the Pyrrolo[2,3-d]pyrimidine Family

2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 67831-84-9)
  • Key Difference : Replaces the methylthio group with a mercapto (-SH) group.
  • Impact : The -SH group enhances nucleophilicity, enabling facile derivatization (e.g., alkylation or oxidation). However, the methylthio group in the target compound improves lipophilicity and metabolic stability .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1234616-34-2)
  • Key Difference: Substitution at position 4 with an amino (-NH₂) group instead of a carbonyl.
  • Impact: The amino group facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors . In contrast, the carbonyl group in the target compound may enhance π-stacking interactions in DNA/RNA binding .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 163622-51-3)
  • Key Difference : Iodine substituent at position 4.
  • Impact : The bulky iodine atom enables radiolabeling for imaging studies but may reduce solubility compared to the methylthio group .

Heterocyclic Analogues with Different Fused Rings

Thieno[2,3-d]pyrimidin-4(3H)-ones
  • Key Difference : Replaces the pyrrole ring with a thiophene.
  • Impact: Thieno derivatives exhibit distinct biological profiles.
Pyrido[2,3-d]pyrimidin-4(3H)-ones
  • Key Difference : Features a pyridine ring fused to pyrimidine.
  • Impact : Pyrido derivatives like 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 33098-16-7) show higher π-electron deficiency, altering reactivity in one-pot syntheses compared to pyrrolo derivatives .

Substitution-Driven Functional Comparisons

Compound Substituents Biological Activity Key Reference
Target Compound 2-SMe, 4-carbonyl Under investigation (nucleoside mimicry)
2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-one 2-NH₂, 4-carbonyl Anti-inflammatory, antimicrobial
5-Phenethyl-6-phenyl Derivatives 2-NH₂, 5-phenethyl, 6-phenyl Kinase inhibition (e.g., LIMK)
Thieno[2,3-d]pyrimidinones with Azepine Azepine fragment Melanin synthesis enhancers
  • Electronic Effects : The methylthio group (-SMe) is electron-withdrawing, stabilizing the pyrrolo[2,3-d]pyrimidine core and directing electrophilic substitutions to specific positions .
  • Conformational Flexibility : Folded conformations in pyrrolo derivatives (e.g., due to arene interactions) are influenced by substituents, impacting target binding .

Biological Activity

2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1201784-89-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor. This article reviews the biological activity of this compound, highlighting findings from various studies, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.21 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of several derivatives that showed promising activity against multiple tyrosine kinases, which are crucial in cancer progression:

  • Compound 5k : Exhibited strong inhibitory effects on EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM. This compound induced cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 activity .
CompoundTarget EnzymeIC50 (nM)
5kEGFR40
Her2204
VEGFR2100
CDK280

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinases : The compound acts as a multi-targeted kinase inhibitor.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways leading to increased levels of pro-apoptotic factors.
  • Cell Cycle Arrest : The compound halts the progression of cancer cells through the cell cycle.

Case Studies

  • Cytotoxicity Study : A recent in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 µM.
    • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • Results : The compound demonstrated IC50 values ranging from 29 to 59 µM across different cell lines.
  • In Silico Studies : Molecular docking studies have suggested that the binding interactions between the compound and target kinases are comparable to established inhibitors such as sunitinib. This indicates a potential for developing more potent derivatives based on this scaffold .

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